SIRT6 activator 12q

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

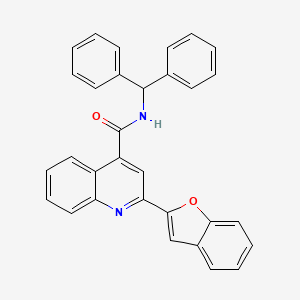

Molecular Formula |

C31H22N2O2 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

N-benzhydryl-2-(1-benzofuran-2-yl)quinoline-4-carboxamide |

InChI |

InChI=1S/C31H22N2O2/c34-31(33-30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)25-20-27(32-26-17-9-8-16-24(25)26)29-19-23-15-7-10-18-28(23)35-29/h1-20,30H,(H,33,34) |

InChI Key |

JNULQPRWYHVXHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=CC=CC=C6O5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Chemical Characterization of SIRT6 Activator 12q

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, chemical characterization, and biological context of SIRT6 activator 12q, a potent and selective small molecule activator of Sirtuin 6 (SIRT6).

Introduction to SIRT6 and Activator 12q

Sirtuin 6 (SIRT6) is a NAD⁺-dependent protein deacetylase that plays a crucial role in various cellular processes, including DNA repair, genome stability, and metabolism.[1] Its role as a tumor suppressor in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), has made it a promising target for therapeutic intervention.[2][3][4]

This compound, chemically known as 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide, is a novel small molecule that has demonstrated potent and selective activation of SIRT6.[5] It has shown significant anti-proliferative and anti-migratory effects in pancreatic cancer cell lines and has exhibited promising pharmacokinetic properties in preclinical models.

Chemical Characterization of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide | |

| CAS Number | 2601734-99-8 | |

| Molecular Formula | C₃₁H₂₂N₂O₂ | |

| Molecular Weight | 454.52 g/mol | |

| EC₁.₅ (SIRT6) | 0.58 ± 0.12 µM | |

| EC₅₀ (SIRT6) | 5.35 ± 0.69 µM |

Synthesis of this compound

The synthesis of 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide (12q) involves a multi-step process. The following is a representative synthetic protocol based on established chemical methodologies for the formation of quinoline-4-carboxamides and benzofuran derivatives.

Experimental Protocol: Synthesis of 12q

Step 1: Synthesis of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask, combine isatin (1.0 eq), 2-acetylbenzofuran (1.1 eq), and potassium hydroxide (3.0 eq) in ethanol.

-

Reflux: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with concentrated HCl to a pH of approximately 2-3.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified carboxylic acid.

Step 2: Amide Coupling to form 12q

-

Activation of Carboxylic Acid: Suspend the 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acyl chloride.

-

Coupling Reaction: Dissolve the crude acyl chloride in anhydrous DCM and add to a solution of diphenylmethanamine (1.2 eq) and triethylamine (2.0 eq) in DCM at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide (12q) as a solid.

Workflow for the Synthesis of this compound

Caption: Synthetic scheme for this compound.

Analytical Characterization

The identity and purity of the synthesized 12q should be confirmed by standard analytical techniques.

Experimental Protocols: Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Outcome: A single major peak indicating high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the quinoline, benzofuran, and diphenylmethyl groups, as well as the amide proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray ionization (ESI) in positive ion mode.

-

Expected Outcome: The measured mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺.

SIRT6 Signaling Pathway in Pancreatic Cancer

SIRT6 acts as a tumor suppressor in pancreatic cancer by regulating several key signaling pathways. Activation of SIRT6 by 12q is expected to enhance these tumor-suppressive functions.

Caption: SIRT6 signaling pathways in pancreatic cancer.

In Vitro Activity Assay

The potency of this compound can be determined using a biochemical deacetylase assay.

Experimental Protocol: Fluorometric SIRT6 Deacetylase Assay

This protocol is adapted from commercially available SIRT6 activity assay kits.

-

Reagent Preparation: Prepare a master mix containing SIRT6 assay buffer, a fluoro-substrate peptide (e.g., based on H3K9ac), and NAD⁺.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO and add to the wells of a microtiter plate. Include a DMSO-only control.

-

Enzyme Addition: Add purified recombinant SIRT6 enzyme to the wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Add a developer solution that contains a peptidase that cleaves the deacetylated substrate, leading to the release of a fluorophore.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and EC₁.₅ values.

Workflow for SIRT6 Activity Assay

Caption: Workflow for the in vitro SIRT6 activity assay.

Conclusion

This compound is a valuable research tool for studying the biological functions of SIRT6 and a promising lead compound for the development of novel therapeutics for pancreatic cancer and potentially other diseases. The protocols and data presented in this guide provide a foundation for researchers to synthesize, characterize, and evaluate this potent SIRT6 activator.

References

- 1. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. SIRT6 suppresses pancreatic cancer through control of Lin28b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT6 Suppresses Pancreatic Cancer through Control of Lin28b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Mechanism of Action of SIRT6 Activator 12q: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for a range of diseases, particularly cancer.[1] The small molecule 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide, designated as 12q, has been identified as a potent and selective activator of SIRT6.[2] This technical guide provides an in-depth overview of the mechanism of action of SIRT6 activator 12q, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action

This compound functions by directly binding to and enhancing the deacetylation activity of the SIRT6 enzyme.[3] SIRT6 is a NAD+-dependent deacetylase that primarily targets histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac).[4][5] By removing acetyl groups from these histone residues, SIRT6 plays a crucial role in chromatin remodeling and gene expression regulation. The activation of SIRT6 by 12q leads to a dose-dependent decrease in the acetylation levels of these key histone marks. This enhanced deacetylase activity is central to the anti-cancer properties of 12q, which include the inhibition of cell proliferation and migration, induction of apoptosis, and cell cycle arrest.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, and efficacy of this compound.

Table 1: In Vitro Activity and Selectivity of this compound

| Parameter | Value | Description | Reference |

| SIRT6 EC1.5 | 0.58 ± 0.12 µM | The concentration required for 1.5-fold activation of SIRT6 deacetylase activity. | |

| SIRT6 EC50 | 5.35 ± 0.69 µM | The concentration required for 50% of the maximal activation of SIRT6 deacetylase activity. | |

| SIRT1 IC50 | 171.20 µM | The concentration required for 50% inhibition of SIRT1 activity. | |

| SIRT2 IC50 | >200 µM | The concentration required for 50% inhibition of SIRT2 activity. | |

| SIRT3 IC50 | >200 µM | The concentration required for 50% inhibition of SIRT3 activity. | |

| SIRT5 IC50 | >200 µM | The concentration required for 50% inhibition of SIRT5 activity. |

Table 2: Anti-proliferative Activity of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

| Cell Line | IC50 (µM, 72h) | Description | Reference |

| PANC-1 | 4.43 | Concentration for 50% inhibition of cell proliferation. | |

| BXPC-3 | 8.27 | Concentration for 50% inhibition of cell proliferation. | |

| MIAPaCa-2 | 7.10 | Concentration for 50% inhibition of cell proliferation. | |

| AsPC-1 | 9.66 | Concentration for 50% inhibition of cell proliferation. |

Table 3: In Vivo Efficacy of this compound in a PANC-1 Xenograft Model

| Dosage (p.o., daily for 30 days) | Tumor Inhibition Rate | Animal Model | Reference |

| 100 mg/kg | Dose-dependent inhibition | BALB/c female nude mice | |

| 150 mg/kg | 90.25% | BALB/c female nude mice |

Signaling Pathway

The activation of SIRT6 by 12q initiates a signaling cascade that culminates in anti-tumor effects. The core of this pathway involves the deacetylation of histone H3, leading to changes in gene expression that affect cell cycle progression, apoptosis, and cell migration.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological activation of SIRT6 triggers lethal autophagy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

SIRT6 Activator 12q: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 6 (SIRT6) has emerged as a critical regulator of cellular homeostasis, playing pivotal roles in DNA repair, metabolism, and inflammation.[1][2] Its diverse functions make it a promising therapeutic target for a range of diseases, including cancer and age-related disorders.[1][3] This technical guide provides an in-depth overview of SIRT6 activator 12q, a potent and selective small molecule, focusing on its target engagement, validation, and the experimental methodologies used in its characterization.

Target Engagement and Selectivity of Activator 12q

This compound, with the chemical name 2-(1-benzofuran-2-yl)-N-(diphenylmethyl)quinoline-4-carboxamide, has been identified as a potent, selective, and orally active activator of SIRT6.[4] Its engagement with SIRT6 and selectivity over other sirtuin isoforms are critical for its therapeutic potential and for minimizing off-target effects.

Quantitative Data Summary: Potency and Selectivity

The potency and selectivity of activator 12q have been quantified using various biochemical assays. The data clearly demonstrates its high affinity for SIRT6 compared to other sirtuins.

| Parameter | SIRT6 | SIRT1 | SIRT2 | SIRT3 | SIRT5 | Source |

| EC1.5 (μM) | 0.58 ± 0.12 | - | - | - | - | |

| EC50 (μM) | 5.35 ± 0.69 | - | - | - | - | |

| IC50 (μM) | - | 171.20 | >200 | >200 | >200 |

EC1.5 represents the concentration required for 1.5-fold activation, while EC50 is the concentration for half-maximal activation. IC50 denotes the concentration for 50% inhibition.

Furthermore, compound 12q showed minimal or no activity against a panel of 415 kinases, underscoring its high selectivity.

Cellular Target Engagement Validation

Confirming that a compound interacts with its intended target within a cellular environment is a crucial step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying such target engagement. CETSA relies on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. Studies have confirmed that activator 12q directly binds to SIRT6 in intact pancreatic cancer cells, validating its on-target activity in a biologically relevant context.

Mechanism of Action and Downstream Cellular Effects

SIRT6 primarily functions as an NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase. It deacetylates histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac). This histone deacetylation leads to chromatin condensation and transcriptional repression of target genes, including those involved in glycolysis, cell proliferation, and survival.

Activator 12q enhances the deacetylase activity of SIRT6. This heightened activity leads to a dose-dependent decrease in the protein levels of H3K9ac, H3K18ac, and H3K56ac in pancreatic cancer cells. The downstream consequences of this epigenetic modification are profound, resulting in anti-cancer effects.

Key Cellular Consequences:

-

Inhibition of Cell Growth and Migration: Activation of SIRT6 by 12q significantly inhibits the proliferation and migration of pancreatic ductal adenocarcinoma (PDAC) cells.

-

Induction of Apoptosis: The compound induces programmed cell death (apoptosis) in a concentration-dependent manner.

-

Cell Cycle Arrest: Treatment with 12q causes cells to arrest in the G2 phase of the cell cycle, preventing them from proceeding to mitosis.

In Vitro and In Vivo Validation Studies

The anti-cancer properties of this compound have been validated in both cell culture (in vitro) and animal models (in vivo).

In Vitro Efficacy in Pancreatic Cancer Cell Lines

Compound 12q demonstrates potent antiproliferative activity across multiple human pancreatic cancer cell lines.

| Cell Line | IC50 (μM) for Antiproliferative Activity | Source |

| PANC-1 | 4.43 | |

| BXPC-3 | 8.27 | |

| MIAPaCa-2 | 7.10 | |

| AsPC-1 | 9.66 |

In Vivo Efficacy in a Xenograft Model

The therapeutic potential of 12q was further demonstrated in a mouse xenograft model using human pancreatic cancer cells.

| Parameter | Value | Source |

| Animal Model | Mouse with PANC-1 tumor xenograft | |

| Dosage | 100, 150 mg/kg (oral administration, daily for 30 days) | |

| Result | Dose-dependent inhibition of tumor growth | |

| Tumor Inhibition Rate | 90.25% at 150 mg/kg |

Preliminary pharmacokinetic studies in male Sprague-Dawley rats indicated that the compound is orally active, though bioavailability was noted to be 4%.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize this compound.

A. SIRT6 Deacetylation Assay (Fluorogenic)

This assay measures the enzymatic activity of SIRT6 by quantifying the deacetylation of a fluorogenic substrate.

-

Reagents: Recombinant human SIRT6 protein, NAD+, fluorogenic acetylated peptide substrate (e.g., based on p53 or H3K9 sequence with an AMC tag), assay buffer (e.g., TBS), developer solution, and test compound (this compound).

-

Procedure: a. In a 96-well plate, add assay buffer, NAD+, the fluorogenic substrate, and varying concentrations of this compound (or DMSO as a control). b. Initiate the reaction by adding the SIRT6 enzyme. c. Incubate the plate at 37°C for a specified time (e.g., 90 minutes). d. Terminate the reaction and develop the signal by adding the developer solution. Incubate at room temperature for 30 minutes. e. Measure fluorescence using an appropriate plate reader (e.g., excitation at 380 nm, emission at 440 nm).

-

Data Analysis: Calculate the fold-activation relative to the DMSO control to determine EC50 values.

B. Cellular Thermal Shift Assay (CETSA)

This protocol verifies the direct binding of 12q to SIRT6 in cells.

-

Cell Culture and Treatment: Culture cells (e.g., PANC-1) to confluency. Treat cells with this compound or vehicle (DMSO) for a designated period.

-

Thermal Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

-

Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble SIRT6 protein using Western blot or an immunoassay like ELISA, HTRF, or AlphaLISA.

-

Data Analysis: Plot the amount of soluble SIRT6 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of 12q indicates target engagement.

C. Cell Proliferation Assay (Colony Formation)

This assay assesses the long-term effect of 12q on the ability of single cells to grow into colonies.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or DMSO.

-

Incubation: Incubate the plates for an extended period (e.g., 14-18 days) until visible colonies form in the control wells. Replace the medium with fresh compound-containing medium every 3-4 days.

-

Staining and Quantification: Wash the colonies with PBS, fix with methanol, and stain with crystal violet. After washing and drying, count the colonies or solubilize the dye and measure absorbance to quantify cell viability.

D. Apoptosis Assay (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic cells following treatment.

-

Cell Treatment: Treat cells with different concentrations of this compound for a specified time (e.g., 48 hours).

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.

E. Western Blot for Histone Acetylation

This technique measures changes in the levels of specific acetylated histones.

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells to extract total protein or histone fractions.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for H3K9ac, H3K18ac, H3K56ac, and a loading control (e.g., total Histone H3 or β-actin).

-

Detection: Use a corresponding HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Quantification: Quantify band intensity using densitometry software to determine the relative decrease in histone acetylation levels.

Conclusion

This compound is a well-characterized small molecule that potently and selectively activates SIRT6. Extensive in vitro and in vivo studies have validated its target engagement and demonstrated its anti-cancer efficacy, particularly in pancreatic ductal adenocarcinoma models. Its mechanism of action, centered on the epigenetic regulation of histone acetylation, leads to cell cycle arrest, apoptosis, and inhibition of tumor growth. The detailed protocols provided herein offer a robust framework for researchers to further investigate 12q and other SIRT6 modulators, paving the way for the development of novel therapeutics targeting this critical enzyme.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Analysis into the Therapeutic Application of Natural Products as SIRT6 Modulators in Alzheimer’s Disease, Aging, Cancer, Inflammation, and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Preclinical Evaluation of SIRT6 Activator 12q in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6) has emerged as a critical regulator in cellular homeostasis, with a dual role in cancer that is context-dependent, acting as both a tumor suppressor and a promoter. Its function as a tumor suppressor in several cancers, including pancreatic ductal adenocarcinoma (PDAC), has spurred the development of small-molecule activators to harness its therapeutic potential. This technical guide provides an in-depth overview of the preclinical evaluation of SIRT6 activator 12q, chemically identified as 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide. We consolidate the available quantitative data, provide detailed experimental methodologies for key assays, and visualize the compound's mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development investigating the therapeutic utility of SIRT6 activation.

Introduction to SIRT6 in Oncology

SIRT6 is a NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase.[1] It plays a pivotal role in regulating genomic stability, DNA repair, metabolism, and inflammation, all of which are critical processes in the context of cancer.[1][2] In many cancers, such as pancreatic ductal adenocarcinoma (PDAC), SIRT6 expression is downregulated, which correlates with tumor progression and poor prognosis.[3][4] SIRT6 exerts its tumor-suppressive functions by deacetylating histone H3 at lysines 9, 18, and 56 (H3K9ac, H3K18ac, and H3K56ac), leading to the transcriptional repression of oncogenes, including those involved in glycolysis like HIF-1α and c-Myc. The targeted activation of SIRT6, therefore, represents a promising therapeutic strategy for cancers where it functions as a tumor suppressor.

Overview of this compound

This compound, or 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide, is a potent and selective small-molecule activator of SIRT6. It was identified through structure-activity relationship studies and has demonstrated significant anti-cancer properties in preclinical models of pancreatic cancer.

Biochemical Potency and Selectivity

The potency of 12q in activating SIRT6 was determined using a Fluor de Lys assay, which measures the deacetylation of a fluorescently labeled peptide substrate. The compound exhibits high selectivity for SIRT6 over other sirtuin isoforms (SIRT1, SIRT2, SIRT3, SIRT5) and other histone deacetylases (HDACs).

Table 1: Biochemical Activity and Selectivity of this compound

| Parameter | Value (µM) |

| SIRT6 EC1.5 | 0.58 ± 0.12 |

| SIRT6 EC50 | 5.35 ± 0.69 |

| SIRT1 IC50 | 171.20 |

| SIRT2 IC50 | >200 |

| SIRT3 IC50 | >200 |

| SIRT5 IC50 | >200 |

Data sourced from Chen et al., 2020 and MedchemExpress.

In Vitro Preclinical Evaluation

The anti-cancer effects of 12q have been demonstrated in a panel of human pancreatic cancer cell lines.

Anti-Proliferative Activity

The anti-proliferative activity of 12q was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The compound demonstrated potent inhibition of cell growth across multiple PDAC cell lines.

Table 2: Anti-Proliferative Activity of 12q in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) after 72h |

| PANC-1 | 4.43 |

| BXPC-3 | 8.27 |

| MIAPaCa-2 | 7.10 |

| AsPC-1 | 9.66 |

Data sourced from MedchemExpress, referencing Chen et al., 2020.

Inhibition of Colony Formation

The long-term effect of 12q on the clonogenic survival of pancreatic cancer cells was evaluated by a colony formation assay. Treatment with 12q resulted in a dose-dependent reduction in the ability of single cells to form colonies.

Table 3: Colony Formation Assay with 12q

| Cell Lines | Concentrations Tested (µM) | Incubation Time | Observation |

| PANC-1, BXPC-3, MIAPaCa-2, AsPC-1 | 2.5, 5, 10 | 14-18 days | Dose-dependent inhibition of colony formation. |

Induction of Apoptosis and Cell Cycle Arrest

Flow cytometry analysis was used to determine the effect of 12q on the cell cycle distribution and apoptosis. The results indicated that 12q induces cell cycle arrest at the G2 phase and promotes apoptosis in a dose-dependent manner.

Inhibition of Cell Migration

The effect of 12q on the migratory capacity of pancreatic cancer cells was assessed, likely through a wound healing or transwell migration assay. The available data indicates that 12q significantly inhibits the migration of these cells.

In Vivo Preclinical Evaluation

The anti-tumor efficacy of 12q was evaluated in a pancreatic cancer xenograft mouse model.

Xenograft Tumor Growth Inhibition

Oral administration of 12q led to a significant, dose-dependent suppression of tumor growth. Notably, at the higher dose, a very high rate of tumor inhibition was observed.

Table 4: In Vivo Anti-Tumor Efficacy of 12q in a PDAC Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Inhibition Rate (%) |

| 12q | 100 | Oral (p.o.) | Daily for 30 days | Not specified |

| 12q | 150 | Oral (p.o.) | Daily for 30 days | 90.25 |

Data sourced from MedchemExpress, referencing Chen et al., 2020.

Pharmacokinetic Profile

Pharmacokinetic studies were conducted in male Sprague-Dawley rats to assess the drug-like properties of 12q.

Table 5: Pharmacokinetic Parameters of 12q in Rats

| Parameter | Intravenous (i.v.) - 2 mg/kg | Oral (p.o.) - 10 mg/kg |

| T1/2 (h) | 2.53 | 2.56 |

| Tmax (h) | 0.083 | 0.5 |

| Cmax (ng/mL) | 487 | 102 |

| AUC(0-t) (ng·h/mL) | 599 | 360 |

| AUC(0-∞) (ng·h/mL) | 600 | 367 |

| Oral Bioavailability (F%) | - | 12.2 |

Data sourced from MedchemExpress.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate pancreatic cancer cells (PANC-1, BXPC-3, etc.) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 12q (e.g., 0-100 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Wound Healing (Scratch) Assay

-

Cell Seeding: Grow a confluent monolayer of pancreatic cancer cells in 6-well plates.

-

Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Compound Treatment: Add fresh medium containing different concentrations of 12q or vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Pancreatic Cancer Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 106 PANC-1 cells suspended in Matrigel into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer 12q (e.g., 100 and 150 mg/kg) or vehicle control orally, daily for 30 days.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition rate.

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects by modulating key cellular signaling pathways. The primary mechanism involves the activation of SIRT6's deacetylase activity, leading to epigenetic modifications and subsequent changes in gene expression that culminate in cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action for this compound in pancreatic cancer cells.

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for pancreatic ductal adenocarcinoma. The compound demonstrates potent and selective activation of SIRT6, leading to significant anti-proliferative, pro-apoptotic, and anti-migratory effects in vitro. These findings are substantiated by robust in vivo efficacy in a xenograft model, where oral administration of 12q resulted in remarkable tumor growth inhibition. The favorable pharmacokinetic profile further underscores its potential as a drug candidate. This technical guide provides a consolidated resource for the preclinical evaluation of 12q, offering valuable data and methodologies to guide further research and development in the field of SIRT6-targeted cancer therapy.

References

- 1. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF- κ B Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Two-Faced Role of SIRT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

Investigating the Effect of SIRT6 Activator 12q on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated effects of the selective SIRT6 activator, compound 12q, on cancer cell metabolism. Capitalizing on the well-established role of Sirtuin 6 (SIRT6) as a tumor suppressor that governs metabolic reprogramming, this document outlines the core principles, experimental methodologies, and expected outcomes of activating SIRT6 in a cancer context. While specific quantitative metabolic data for compound 12q is not yet available in peer-reviewed literature, this guide presents representative data based on studies of SIRT6 overexpression and other activators to illustrate the expected metabolic shifts.

Introduction: SIRT6 - A Guardian of Metabolic Homeostasis and Tumor Suppressor

SIRT6 is a NAD+-dependent histone deacetylase that plays a pivotal role in regulating glucose metabolism, DNA repair, and inflammation, processes that are frequently dysregulated in cancer.[1][2][3] A hallmark of many cancer cells is the "Warburg effect," a metabolic shift towards aerobic glycolysis, where glucose is preferentially converted to lactate even in the presence of oxygen.[4][5] This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation.

SIRT6 acts as a critical repressor of this glycolytic switch. It achieves this primarily through the transcriptional repression of key metabolic genes, including those regulated by the transcription factors Hypoxia-Inducible Factor 1α (HIF-1α) and c-MYC. By deacetylating histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56) on the promoters of glycolytic genes, SIRT6 effectively silences their expression, thereby redirecting glucose metabolism from glycolysis towards mitochondrial oxidative phosphorylation.

Given its role as a tumor suppressor, the activation of SIRT6 presents a promising therapeutic strategy for cancers that exhibit a glycolytic phenotype. Compound 12q, a potent and selective small-molecule activator of SIRT6, has demonstrated significant anti-proliferative and anti-migratory effects in pancreatic ductal adenocarcinoma (PDAC) cells. This guide explores the expected metabolic consequences of treating cancer cells with this SIRT6 activator.

The SIRT6-Mediated Metabolic Shift: From Glycolysis to Oxidative Phosphorylation

Activation of SIRT6 by compound 12q is anticipated to reverse the Warburg effect in cancer cells, leading to a significant alteration in their metabolic profile. The primary mechanism involves the SIRT6-mediated deacetylation of histones at the promoters of genes regulated by HIF-1α and MYC, leading to their transcriptional repression.

dot

Caption: SIRT6 activation by 12q represses glycolysis.

Key Signaling Pathways

-

SIRT6 and HIF-1α: Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and promotes the expression of genes involved in glycolysis, such as glucose transporters (e.g., GLUT1) and glycolytic enzymes (e.g., hexokinase 2, HK2; lactate dehydrogenase A, LDHA). SIRT6 directly deacetylates H3K9 at the promoters of these HIF-1α target genes, leading to their transcriptional repression and a subsequent decrease in glycolytic flux.

-

SIRT6 and MYC: The oncoprotein c-MYC is a master regulator of cell growth and proliferation and is known to drive metabolic reprogramming by upregulating genes involved in glycolysis and ribosome biogenesis. SIRT6 can co-repress MYC transcriptional activity, thereby dampening its ability to promote a glycolytic phenotype.

Expected Quantitative Effects of SIRT6 Activator 12q on Cancer Cell Metabolism

The following tables summarize the anticipated quantitative changes in key metabolic parameters in cancer cells upon treatment with a SIRT6 activator like 12q. The data presented is representative and based on published findings for SIRT6 overexpression or other SIRT6 activators.

Table 1: Effect of SIRT6 Activation on Glycolytic Flux

| Metabolic Parameter | Control (Untreated) | SIRT6 Activator (e.g., 12q) | Expected Fold Change | Reference Cell Line(s) |

| Glucose Uptake (nmol/mg protein/min) | 15.2 ± 1.8 | 8.5 ± 1.1 | ↓ 0.56 | Pancreatic Cancer Cells |

| Lactate Production (nmol/mg protein/min) | 25.8 ± 2.5 | 12.3 ± 1.9 | ↓ 0.48 | Pancreatic Cancer Cells |

Note: The data in this table is illustrative and based on the known functions of SIRT6 in suppressing glycolysis. Specific values will vary depending on the cell line, concentration of 12q, and treatment duration.

Table 2: Effect of SIRT6 Activation on Cellular Respiration (Seahorse XF Data)

| Seahorse Parameter | Control (Untreated) | SIRT6 Activator (e.g., 12q) | Expected Fold Change | Reference Cell Line(s) |

| Oxygen Consumption Rate (OCR) (pmol/min) | 85.4 ± 9.2 | 125.1 ± 11.5 | ↑ 1.46 | Pancreatic Cancer Cells |

| Extracellular Acidification Rate (ECAR) (mpH/min) | 60.1 ± 5.8 | 35.7 ± 4.1 | ↓ 0.59 | Pancreatic Cancer Cells |

| ATP Production from Glycolysis (%) | 70% | 40% | ↓ 0.57 | Pancreatic Cancer Cells |

| ATP Production from Oxidative Phosphorylation (%) | 30% | 60% | ↑ 2.0 | Pancreatic Cancer Cells |

Note: This table presents expected trends in OCR and ECAR upon SIRT6 activation. Actual values are dependent on experimental conditions.

Detailed Experimental Protocols

To enable researchers to investigate the metabolic effects of this compound, this section provides detailed protocols for key experiments.

Measurement of Glycolysis and Oxidative Phosphorylation using Seahorse XF Analyzer

The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

dot

Caption: Seahorse XF experimental workflow.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required)

-

This compound

-

Mitochondrial inhibitors for Mito Stress Test (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Glycolytic inhibitors for Glycolysis Stress Test (e.g., glucose, oligomycin, 2-deoxyglucose)

-

Cancer cell line of interest

Protocol:

-

Cell Seeding: Seed cancer cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Drug Treatment: The following day, treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control.

-

Assay Preparation: Prior to the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Seahorse XF Assay:

-

Mito Stress Test: Load the Seahorse XF cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A. This assay measures basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Glycolysis Stress Test: Load the cartridge with glucose, oligomycin, and 2-deoxyglucose (2-DG). This assay measures glycolysis, glycolytic capacity, and glycolytic reserve.

-

-

Data Analysis: The Seahorse XF software will automatically calculate OCR and ECAR. Normalize the data to cell number or protein concentration.

Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the culture medium, a key indicator of glycolytic activity.

Materials:

-

2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Glucose-free culture medium

-

This compound

-

Phloretin or cytochalasin B (as a positive control for inhibition of glucose uptake)

-

Scintillation counter or flow cytometer/fluorescence microscope

Protocol (using 2-deoxy-D-[3H]glucose):

-

Cell Culture and Treatment: Plate cells in a multi-well plate and treat with this compound as described above.

-

Glucose Starvation: Wash the cells with glucose-free medium and incubate for 30-60 minutes.

-

Glucose Uptake: Add 2-deoxy-D-[3H]glucose to the medium and incubate for a short period (e.g., 5-10 minutes).

-

Stop Reaction: Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to protein concentration.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, a direct product of glycolysis.

Materials:

-

Lactate assay kit (colorimetric or fluorometric)

-

This compound

-

Cancer cell line of interest

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound.

-

Sample Collection: Collect the cell culture medium at different time points.

-

Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the lactate concentration to the cell number or protein concentration.

Western Blot Analysis of HIF-1α and MYC

This technique is used to determine the protein expression levels of the key transcription factors HIF-1α and MYC, which are expected to be downregulated upon SIRT6 activation.

Materials:

-

Primary antibodies against HIF-1α, MYC, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Protein lysis buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if SIRT6 directly binds to the promoter regions of specific genes (e.g., HIF-1α and MYC target genes) and to assess the level of histone H3K9 and H3K56 acetylation at these sites.

dot

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Materials:

-

Formaldehyde for cross-linking

-

ChIP-grade antibodies against SIRT6, H3K9ac, H3K56ac, and a negative control (e.g., IgG)

-

Protein A/G magnetic beads

-

Buffers for cell lysis, immunoprecipitation, washing, and elution

-

qPCR primers for the promoter regions of target genes

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the chromatin with specific antibodies overnight.

-

Immune Complex Capture: Add protein A/G beads to pull down the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

qPCR Analysis: Use qPCR to quantify the amount of DNA corresponding to the target gene promoters that was immunoprecipitated.

Conclusion

The activation of SIRT6 by small molecules like compound 12q holds significant promise as a therapeutic strategy for cancers characterized by a high glycolytic rate. By repressing the transcriptional activity of key drivers of the Warburg effect, such as HIF-1α and MYC, SIRT6 activators are expected to shift cancer cell metabolism from glycolysis towards oxidative phosphorylation. This metabolic reprogramming can lead to reduced proliferation, decreased invasiveness, and ultimately, cancer cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the metabolic impact of this compound and further validate its potential as a novel anti-cancer agent. The generation of specific quantitative data for compound 12q will be a critical next step in its preclinical development.

References

- 1. Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SIRT6 promotes ferroptosis and attenuates glycolysis in pancreatic cancer through regulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT6 promotes ferroptosis and attenuates glycolysis in pancreatic cancer through regulation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIRT6 suppresses pancreatic cancer through control of Lin28b - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: Pharmacokinetic and Bioavailability Profile of SIRT6 Activator 12q

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and bioavailability profile of the selective SIRT6 activator, 2-(1-benzofuran-2-yl)-N-(diphenylmethyl)quinoline-4-carboxamide, commonly referred to as 12q. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT6 activation.

Core Quantitative Data

The pharmacokinetic parameters of SIRT6 activator 12q have been determined in male Sprague-Dawley rats following both intravenous (i.v.) and oral (p.o.) administration. The data, summarized below, indicates that 12q is orally active.[1]

| Pharmacokinetic Parameter | 10 mg/kg (p.o.) | 2 mg/kg (i.v.) |

| Tmax (h) | 2.00 ± 0.00 | 0.08 ± 0.00 |

| T1/2 (h) | 7.52 ± 1.44 | 9.06 ± 0.21 |

| CL (L/h/kg) | 0.6 ± 0.08 | |

| Vss (L/kg) | 1112.8 ± 322.84 |

Data presented as mean ± standard deviation.

Experimental Protocols

While the full detailed experimental protocol from the primary literature, "Discovery of Potent Small-Molecule SIRT6 Activators: Structure–Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity," was not available in the public domain at the time of this guide's compilation, a general methodology for such a study is outlined below based on standard practices in preclinical pharmacokinetic research.

In Vivo Pharmacokinetic Study in Rats (General Protocol)

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Housing: Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

2. Drug Administration:

-

Oral (p.o.) Administration: A specific dose (e.g., 10 mg/kg) of this compound, formulated in a suitable vehicle, is administered via oral gavage.

-

Intravenous (i.v.) Administration: A specific dose (e.g., 2 mg/kg) of this compound, dissolved in an appropriate vehicle, is administered as a bolus injection into a cannulated vein (typically the tail vein or jugular vein).

3. Blood Sampling:

-

Serial blood samples are collected at predetermined time points post-dosing from a cannulated vein (e.g., jugular vein) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

4. Bioanalytical Method:

-

The concentration of this compound in plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides the necessary sensitivity and selectivity for accurate measurement of the drug in a complex biological matrix.

5. Pharmacokinetic Analysis:

-

The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (T1/2), clearance (CL), and volume of distribution at steady state (Vss).

-

Oral bioavailability (F%) is calculated by comparing the area under the plasma concentration-time curve (AUC) from oral administration to the AUC from intravenous administration, adjusted for the dose.

Signaling Pathways and Experimental Workflows

SIRT6 is a critical regulator of several key cellular processes, including DNA repair, metabolism, and inflammation. The following diagrams illustrate some of the signaling pathways influenced by SIRT6.

SIRT6 in DNA Double-Strand Break Repair

SIRT6 plays an early and crucial role in the repair of DNA double-strand breaks (DSBs), the most severe form of DNA damage.[2] It is one of the first factors recruited to the site of damage, where it facilitates the recruitment of other DNA repair proteins.[2][3] SIRT6 can activate PARP1, a key enzyme in DNA repair, through mono-ADP-ribosylation.[4]

Caption: SIRT6 in DNA Double-Strand Break Repair.

SIRT6 Regulation of Glycolysis

SIRT6 acts as a key epigenetic gatekeeper of glucose metabolism. It represses the expression of multiple glycolytic genes by deacetylating histone H3 at their promoters. SIRT6 also co-represses the transcription factor HIF-1α, a major regulator of the glycolytic pathway.

Caption: SIRT6 Regulation of Glycolysis.

SIRT6 and NF-κB Signaling

SIRT6 is a negative regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central mediator of inflammation. SIRT6 deacetylates the p65 subunit of NF-κB and also deacetylates histones at the promoters of NF-κB target genes, leading to their transcriptional repression.

Caption: SIRT6 and NF-κB Signaling Pathway.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.

Caption: In Vivo Pharmacokinetic Study Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SIRT6 is a DNA double-strand break sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice | eLife [elifesciences.org]

- 4. SIRT6 promotes DNA repair under stress by activating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SIRT6 Activator 12q on Histone H3 Acetylation: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the effects of the novel small molecule SIRT6 activator, compound 12q, on the acetylation of histone H3 at lysines 9 (H3K9ac), 18 (H3K18ac), and 56 (H3K56ac). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT6 activation.

Sirtuin 6 (SIRT6) is a critical NAD+-dependent histone deacetylase that plays a pivotal role in regulating genome stability, metabolism, and inflammation. Its activity is linked to several age-related diseases, making it a compelling target for therapeutic intervention. Compound 12q has been identified as a potent and selective activator of SIRT6, demonstrating significant anti-proliferative and anti-migratory effects in pancreatic ductal adenocarcinoma (PDAC) cells. A key mechanism underlying these effects is the modulation of histone acetylation.

Core Findings: 12q-Mediated Deacetylation of H3K9, H3K18, and H3K56

Studies have shown that SIRT6 activator 12q leads to a dose-dependent reduction in the acetylation levels of H3K9, H3K18, and H3K56 in pancreatic cancer cell lines, specifically PANC-1 and BXPC-3.[1] This effect was observed after treating the cells with varying concentrations of 12q for 48 hours.

Quantitative Data Summary

The following table summarizes the observed dose-dependent effect of this compound on histone H3 acetylation marks. While the primary literature confirms a decrease, specific quantitative fold changes from densitometric analysis are not publicly available. The table reflects the qualitative and dose-dependent nature of the findings.

| Histone Mark | 12.5 µM 12q (48h) | 25 µM 12q (48h) | 50 µM 12q (48h) |

| H3K9ac | Decreased | Further Decreased | Markedly Decreased |

| H3K18ac | Decreased | Further Decreased | Markedly Decreased |

| H3K56ac | Decreased | Further Decreased | Markedly Decreased |

Data is derived from qualitative descriptions of Western blot analyses in PANC-1 and BXPC-3 cells.[1]

Signaling Pathway and Experimental Workflow

The activation of SIRT6 by 12q initiates a signaling cascade that results in the deacetylation of specific histone lysine residues. This process is crucial for the regulation of gene expression and the maintenance of genomic stability.

Caption: SIRT6 activation by 12q leading to histone deacetylation.

The experimental validation of these effects typically involves a series of molecular biology techniques, with Western blotting being a cornerstone for assessing changes in protein modification levels.

Caption: A typical experimental workflow for analyzing histone acetylation.

Detailed Experimental Protocols

While the precise, detailed protocols from the original study on compound 12q are not publicly available, the following represents a standard methodology for assessing histone acetylation levels via Western blotting.

1. Cell Culture and Treatment:

-

Cell Lines: PANC-1 and BXPC-3 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Seeding: Cells are seeded in 6-well plates and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with this compound at final concentrations of 12.5 µM, 25 µM, and 50 µM. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

2. Histone Extraction:

-

Cell Lysis: After incubation, cells are washed with PBS and harvested.

-

Acid Extraction: Histones are typically extracted using an acid extraction method. Briefly, cell pellets are resuspended in a hypotonic lysis buffer, and nuclei are isolated by centrifugation. Nuclei are then resuspended in 0.2 N HCl and incubated overnight at 4°C with gentle rotation.

-

Precipitation: The supernatant containing histones is neutralized, and proteins are precipitated with trichloroacetic acid (TCA).

-

Washing and Solubilization: The histone pellet is washed with acetone and air-dried. The pellet is then resuspended in a suitable buffer (e.g., deionized water or a buffer compatible with downstream applications).

3. Western Blotting:

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Equal amounts of histone extracts (typically 10-20 µg) are resolved on a 15% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for H3K9ac, H3K18ac, H3K56ac, and a loading control (e.g., total Histone H3).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.

-

Analysis: The band intensities are quantified using image analysis software (e.g., ImageJ). The levels of acetylated histones are normalized to the total histone H3 loading control.

Conclusion

This compound effectively reduces the levels of key histone H3 acetylation marks—H3K9ac, H3K18ac, and H3K56ac—in a dose-dependent manner. This activity underscores the potential of 12q as a chemical probe to study SIRT6 biology and as a lead compound for the development of novel therapeutics targeting diseases associated with aberrant histone acetylation, such as cancer. Further research is warranted to elucidate the full spectrum of its cellular effects and to establish its in vivo efficacy and safety profile.

References

Unveiling the Allosteric Activation of SIRT6 by Compound 12q: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric activation of the NAD+-dependent deacetylase SIRT6 by a potent small molecule, compound 12q. Sirtuin 6 (SIRT6) is a critical regulator of multiple cellular processes, including DNA repair, metabolism, and inflammation, and its activation is a promising therapeutic strategy for various diseases, notably cancer. Compound 12q has emerged as a selective and potent activator of SIRT6, demonstrating significant anti-cancer properties, particularly in pancreatic ductal adenocarcinoma (PDAC). This document details the quantitative data, experimental methodologies, and the underlying signaling pathways associated with the allosteric activation of SIRT6 by compound 12q.

Core Data Presentation

The following tables summarize the key quantitative data demonstrating the efficacy and selectivity of compound 12q in activating SIRT6 and inhibiting pancreatic cancer cell growth.

Table 1: In Vitro Activity and Selectivity of Compound 12q

| Parameter | Value | Description |

| SIRT6 Activation | ||

| EC1.5 | 0.58 ± 0.12 µM[1][2][3] | The concentration of 12q required to increase SIRT6 activity by 50% above its basal level in a FLUOR DE LYS deacetylation assay. |

| EC50 | 5.35 ± 0.69 µM[1][2] | The concentration of 12q required to elicit a half-maximal response in SIRT6 activation. |

| Sirtuin Selectivity (IC50) | ||

| SIRT1 | 171.20 µM | |

| SIRT2 | >200 µM | |

| SIRT3 | >200 µM | |

| SIRT5 | >200 µM |

Table 2: Anti-Proliferative Activity of Compound 12q against Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) after 72h |

| PANC-1 | 4.43 |

| BXPC-3 | 8.27 |

| MIAPaCa-2 | 7.10 |

| AsPC-1 | 9.66 |

Table 3: Cellular Effects of Compound 12q on Pancreatic Cancer Cells

| Effect | Cell Lines | Observations |

| Colony Formation Inhibition | PANC-1, BXPC-3, MIAPaCa-2, AsPC-1 | Dose-dependent inhibition at 2.5, 5, and 10 µM over 14-18 days. |

| Apoptosis Induction | PANC-1, BXPC-3 | Dose-dependent increase in apoptosis at 10, 25, and 50 µM after 48h. |

| Cell Cycle Arrest | PANC-1, BXPC-3 | Dose-dependent arrest at the G2 phase at 10, 25, and 50 µM after 48h. |

| Histone Deacetylation | PANC-1, BXPC-3 | Dose-dependent decrease in H3K9ac, H3K18ac, and H3K56ac protein expression at 12.5, 25, and 50 µM after 48h. |

Table 4: In Vivo Efficacy of Compound 12q in a Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model

| Treatment | Dosage | Outcome |

| Compound 12q | 100 and 150 mg/kg (p.o. daily for 30 days) | Dose-dependent inhibition of tumor growth. |

| 150 mg/kg | 90.25% tumor inhibition rate. |

Signaling Pathways and Mechanisms of Action

Compound 12q functions as an allosteric activator of SIRT6. Molecular dynamics simulations suggest that it binds to a pocket distinct from the active site, stabilizing the interaction between the NAD+ cofactor and the acetylated substrate. This enhanced binding facilitates the deacetylation of SIRT6 targets, including key histone residues.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

SIRT6 Deacetylation Assay (FLUOR DE LYS)

This assay quantifies the deacetylase activity of SIRT6.

Methodology:

-

Reaction Setup: In a 96-well plate, combine SIRT6 enzyme, NAD+, and the Fluor de Lys-SIRT6 substrate in assay buffer.

-

Compound Addition: Add varying concentrations of compound 12q (dissolved in DMSO) or DMSO as a vehicle control to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the deacetylation reaction to occur.

-

Development: Add the developer solution to each well. The developer contains trypsin, which cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: After a short incubation at room temperature, measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

-

Data Analysis: Calculate the percent activation of SIRT6 by compound 12q relative to the vehicle control.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of compound 12q on the metabolic activity of pancreatic cancer cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, BXPC-3) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of compound 12q for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of compound 12q that inhibits cell viability by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects and quantifies apoptosis induced by compound 12q.

Methodology:

-

Cell Treatment: Treat pancreatic cancer cells with different concentrations of compound 12q for 48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of compound 12q on the cell cycle distribution of pancreatic cancer cells.

Methodology:

-

Cell Treatment: Treat cells with various concentrations of compound 12q for 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent staining of RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Histone Acetylation

This technique is used to detect changes in the acetylation levels of specific histone residues following treatment with compound 12q.

Methodology:

-

Protein Extraction: Treat pancreatic cancer cells with compound 12q for 48 hours, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a method such as the BCA assay.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the acetylated histone marks of interest (e.g., anti-H3K9ac, anti-H3K18ac, anti-H3K56ac) and a loading control (e.g., anti-total H3).

-

Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Detect the signal using a chemiluminescent substrate.

-

Analysis: Capture the image and quantify the band intensities to determine the relative levels of histone acetylation.

In Vivo Pancreatic Cancer Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of compound 12q in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject pancreatic cancer cells (e.g., PANC-1) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign mice to treatment groups and administer compound 12q (e.g., 100 or 150 mg/kg) or a vehicle control orally on a daily basis for a specified period (e.g., 30 days).

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

This technical guide provides a detailed understanding of the allosteric activation of SIRT6 by compound 12q, supported by quantitative data and comprehensive experimental protocols. The presented information is intended to facilitate further research and development of SIRT6 activators as potential therapeutics.

References

SIRT6 Activator 12q: A Technical Guide to its Role in Regulating Genomic Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6) is a critical NAD+-dependent enzyme that plays a pivotal role in maintaining genomic stability through its functions in DNA repair, chromatin modulation, and telomere maintenance. Dysregulation of SIRT6 activity is implicated in aging and various diseases, including cancer. Pharmacological activation of SIRT6 presents a promising therapeutic strategy for conditions associated with genomic instability. This technical guide provides an in-depth overview of the role of a specific SIRT6 activator, compound 12q, in the regulation of genomic stability. While direct quantitative data for SIRT6 activator 12q in DNA repair assays is emerging, this document compiles existing knowledge on SIRT6 function, data from analogous SIRT6 activators like MDL-800, and detailed experimental protocols to guide further research and drug development in this area.

Introduction: SIRT6, the Guardian of the Genome

SIRT6 is a multifaceted protein with well-established roles in chromatin signaling and the maintenance of genomic integrity.[1] It functions as a histone deacetylase, targeting H3K9ac, H3K18ac, and H3K56ac, which are crucial for chromatin structure and gene expression.[2][3] Beyond its deacetylase activity, SIRT6 also exhibits mono-ADP-ribosyltransferase activity, further expanding its regulatory functions.[4] SIRT6-deficient mice exhibit a premature aging phenotype and genomic instability, underscoring its critical role in organismal health.[5]

The maintenance of genomic stability is paramount for cellular function and the prevention of diseases such as cancer. This is achieved through a complex network of DNA damage response (DDR) and repair pathways. SIRT6 is a key player in this network, participating in multiple DNA repair mechanisms, including:

-

Non-Homologous End Joining (NHEJ): A major pathway for repairing DNA double-strand breaks (DSBs). SIRT6 promotes NHEJ by stabilizing the DNA-dependent protein kinase (DNA-PK) at chromatin.

-

Homologous Recombination (HR): An error-free pathway for repairing DSBs, primarily active in the S and G2 phases of the cell cycle. Overexpression of SIRT6 has been shown to stimulate HR.

-

Base Excision Repair (BER): Responsible for repairing single-base DNA damage. SIRT6 has been shown to regulate BER in a PARP1-dependent manner.

Given its central role in DNA repair, the pharmacological activation of SIRT6 is a compelling strategy for enhancing genomic stability and potentially treating diseases characterized by its decline.

This compound: An Emerging Modulator of Genomic Stability

This compound is a potent, selective, and orally active small molecule that has demonstrated significant anti-cancer activity, particularly in pancreatic ductal adenocarcinoma models. Its primary known mechanism of action involves the activation of SIRT6's deacetylase activity.

While current research on this compound has primarily focused on its anti-proliferative and pro-apoptotic effects in cancer cells, its role in directly regulating genomic stability is an area of active investigation. The observed anti-cancer effects are likely, at least in part, attributable to the enhancement of genomic integrity in normal cells or the induction of apoptosis in cancer cells with compromised DNA repair mechanisms.

Quantitative Data on SIRT6 Activation and Genomic Stability

Direct quantitative data on the effects of this compound on specific DNA repair pathways is not yet widely published. However, studies on the analogous SIRT6 activator, MDL-800, provide valuable insights into the potential impact of pharmacological SIRT6 activation on genomic stability.

Table 1: Quantitative Effects of SIRT6 Activator MDL-800 on Genomic Stability

| Parameter | Cell Type | Treatment | Fold Change/Effect | Reference |

| NHEJ Efficiency | Old murine-derived iPSCs | 20 µM MDL-800 | ~2-fold increase | |

| BER Efficiency | Old murine-derived iPSCs | 20 µM MDL-800 | ~2-fold increase | |

| Baseline DNA Damage (Comet Assay) | Chondrocytes from older human donors | 20 µM MDL-800 for 48h | Reduction from 21.3% to 11.3% DNA in tail | |

| γH2AX Levels (marker of DSBs) | Old murine-derived iPSCs | 20 µM MDL-800 | Reduced levels post-irradiation |

These findings with MDL-800 strongly suggest that potent SIRT6 activators like 12q have the capacity to significantly enhance DNA repair and reduce baseline DNA damage, thereby promoting genomic stability.

Signaling Pathways Modulated by SIRT6 Activation

SIRT6 activation initiates a cascade of signaling events that collectively contribute to the maintenance of genomic stability. The following diagram illustrates the key pathways involved.

Caption: SIRT6 Signaling in Genomic Stability.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on genomic stability.

General SIRT6 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and can be used to confirm the activation of SIRT6 by compound 12q.

Materials:

-

Recombinant human SIRT6

-

SIRT6 substrate peptide (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound

-

Developer solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT6 substrate peptide.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

-

Initiate the reaction by adding diluted recombinant SIRT6 to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the fold activation relative to the vehicle control.

Immunofluorescence Staining of γH2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks.

Materials:

-

Cells of interest

-

This compound

-

DNA damaging agent (e.g., etoposide, ionizing radiation)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with this compound or vehicle for a predetermined time.

-

Induce DNA damage with a DNA damaging agent.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides with antifade mounting medium.

-

Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Homologous Recombination (HR) Reporter Assay (DR-GFP)

This assay measures the efficiency of HR using a GFP-based reporter system.

Materials:

-

Cell line stably expressing the DR-GFP reporter construct

-

I-SceI expression vector

-

This compound

-

Transfection reagent

-

Flow cytometer

Procedure:

-

Seed the DR-GFP reporter cell line in multi-well plates.

-

Treat the cells with this compound or vehicle.

-

Co-transfect the cells with the I-SceI expression vector.

-

Incubate for 48-72 hours to allow for DSB induction, repair, and GFP expression.

-

Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

-

The percentage of GFP-positive cells is proportional to the HR efficiency.

Non-Homologous End Joining (NHEJ) Reporter Assay (EJ5-GFP)